molecular formula C22H23N7O2 B10938466 [3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

Cat. No.: B10938466
M. Wt: 417.5 g/mol
InChI Key: UDLVAHMJYNPZFQ-UHFFFAOYSA-N
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Description

[3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of pyrazole, isoxazole, pyridine, and piperazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE typically involves multi-step reactions that include the formation of the pyrazole, isoxazole, and pyridine rings, followed by their coupling with the piperazine moiety. Common synthetic routes may involve:

    Formation of Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of Isoxazole Ring: This involves the cyclization of a β-keto ester with hydroxylamine.

    Formation of Pyridine Ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling Reactions: The final step involves coupling the synthesized rings with the piperazine moiety using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and isoxazole rings, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups or carbonyl functionalities using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as celecoxib, which is used as an anti-inflammatory drug.

    Isoxazole Derivatives: Compounds like isoxazole-4-carboxylic acid, which are used in various chemical syntheses.

    Pyridine Derivatives: Compounds such as nicotinamide, which is a form of vitamin B3.

    Piperazine Derivatives: Compounds like piperazine citrate, which is used as an anthelmintic.

Uniqueness

The uniqueness of [3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDIN-4-YL][4-(2-PYRIDYLMETHYL)PIPERAZINO]METHANONE lies in its multi-functional structure, combining several bioactive moieties into a single molecule

Properties

Molecular Formula

C22H23N7O2

Molecular Weight

417.5 g/mol

IUPAC Name

[3-methyl-6-(1-methylpyrazol-4-yl)-[1,2]oxazolo[5,4-b]pyridin-4-yl]-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C22H23N7O2/c1-15-20-18(11-19(25-21(20)31-26-15)16-12-24-27(2)13-16)22(30)29-9-7-28(8-10-29)14-17-5-3-4-6-23-17/h3-6,11-13H,7-10,14H2,1-2H3

InChI Key

UDLVAHMJYNPZFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)N4CCN(CC4)CC5=CC=CC=N5

Origin of Product

United States

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